REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[I:11][C:8]1[CH:9]=[CH:10][C:2]2[N:1]=[C:12]([CH3:13])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
The suspension was first stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
TEMPERATURE
|
Details
|
the resulting thick precipitate was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h (red solution)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product crystallized spontaneously
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
STIRRING
|
Details
|
After stirring in ice for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off
|
Type
|
WASH
|
Details
|
washed twice with heptane
|
Type
|
CUSTOM
|
Details
|
The crystals were thoroughly dried at 0.1 mbar/50° C
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC2=C(C(OC(=N2)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |